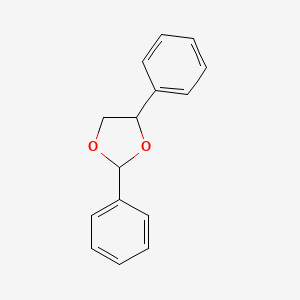

2,4-Diphenyl-1,3-dioxolane

Description

Structure

3D Structure

Properties

CAS No. |

4141-38-2 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

2,4-diphenyl-1,3-dioxolane |

InChI |

InChI=1S/C15H14O2/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |

InChI Key |

XZSFQYWUAAXPIX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,4-Diphenyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diphenyl-1,3-dioxolane is a heterocyclic organic compound belonging to the dioxolane family. Dioxolanes are cyclic acetals or ketals and are notable for their use as protecting groups in organic synthesis, as solvents, and for their presence in various biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound, tailored for professionals in research and drug development. While extensive data on this specific molecule is not widely available in all commercial databases, this guide compiles the most relevant information from existing literature and databases on it and closely related compounds.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 4141-38-2 | Chemical Synthesis Database[1] |

| Molecular Formula | C₁₅H₁₄O₂ | PubChem |

| Molecular Weight | 226.27 g/mol | PubChem |

| Melting Point | Not available | Chemical Synthesis Database[1] |

| Boiling Point | Not available | Chemical Synthesis Database[1] |

| Density | Not available | Chemical Synthesis Database[1] |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically proceeds via the acid-catalyzed acetalization of benzaldehyde with 1-phenyl-1,2-ethanediol. This reaction is a standard method for the formation of 1,3-dioxolanes.[2][3]

Proposed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established methods for similar dioxolane formations.

Materials:

-

1-Phenyl-1,2-ethanediol

-

Benzaldehyde

-

Toluene (or another suitable water-immiscible solvent)

-

p-Toluenesulfonic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 1-phenyl-1,2-ethanediol and benzaldehyde in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, or the reaction is deemed complete by thin-layer chromatography (TLC), cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, data for the closely related "cyclic acetal of 1,2-diphenyl-1,2-ethanediol" provides valuable insight into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons in the aromatic region (typically δ 7.2-7.5 ppm). The protons on the dioxolane ring will appear in the upfield region. The methine proton at the 2-position (adjacent to two oxygen atoms) would likely appear as a singlet, while the protons at the 4- and 5-positions would exhibit more complex splitting patterns depending on their stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will show signals for the phenyl carbons, with the ipso-carbons appearing at different chemical shifts than the other aromatic carbons. The carbon at the 2-position of the dioxolane ring will be significantly downfield due to the two adjacent oxygen atoms. The carbons at the 4- and 5-positions will appear further upfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (acetal): Strong bands in the region of 1000-1200 cm⁻¹ are characteristic of the C-O-C-O-C system in the dioxolane ring.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (226.27 g/mol ). Common fragmentation patterns would likely involve the cleavage of the dioxolane ring and the loss of phenyl or benzaldehyde fragments.

Reactivity

The reactivity of this compound is primarily governed by the acetal functional group.

-

Hydrolysis: The dioxolane ring is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions to regenerate the parent aldehyde (benzaldehyde) and diol (1-phenyl-1,2-ethanediol). This property is fundamental to its use as a protecting group for carbonyls.

-

Ring-Opening Reactions: Under certain conditions, the dioxolane ring can undergo ring-opening reactions, for instance, with strong reducing agents.

Biological Activity and Potential Applications

While specific biological studies on this compound are not prevalent in the current literature, the 1,3-dioxolane scaffold is a common motif in a variety of biologically active compounds. Derivatives of 1,3-dioxolane have been reported to exhibit a broad spectrum of activities, including:

-

Antimicrobial and Antifungal Activity: Several studies have demonstrated that certain substituted 1,3-dioxolanes possess significant antibacterial and antifungal properties.[4][5]

-

Antiviral Activity: The dioxolane ring is a key structural component in some antiviral nucleoside analogs.

-

Receptor Agonism/Antagonism: Dioxolane-based compounds have been synthesized and evaluated as ligands for various receptors, including serotonin receptors, showing potential for the treatment of central nervous system disorders.[6][7]

The presence of two phenyl groups in this compound suggests that it may have interesting pharmacological properties due to its lipophilicity and potential for pi-stacking interactions with biological targets. Further research is warranted to explore the biological profile of this compound.

Safety and Handling

Conclusion

This compound is a molecule of interest in organic synthesis, potentially serving as a valuable building block or protecting group. While a comprehensive set of experimentally determined physical and biological data is not yet available in the public domain, this guide provides a foundational understanding of its chemical properties, a reliable method for its synthesis, and an overview of its expected spectral characteristics based on analogous compounds. The established biological activities of other dioxolane derivatives suggest that this compound could be a candidate for future investigation in medicinal chemistry and drug development.

References

- 1. 1,3-Dioxolane compounds (DOXs) as biobased reaction media - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00227F [pubs.rsc.org]

- 2. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of 1,3-dioxolane-based 5-HT1A receptor agonists for CNS disorders and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-Diphenyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and experimental workflow for 2,4-Diphenyl-1,3-dioxolane. This heterocyclic compound is of interest in various fields of chemical research and development due to its structural features.

Core Data Presentation

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

Experimental Protocols

A widely utilized method for the synthesis of 1,3-dioxolanes is the acid-catalyzed acetalization of an aldehyde with a 1,2-diol. For the synthesis of this compound, benzaldehyde is reacted with 1-phenyl-1,2-ethanediol (styrene glycol) in the presence of an acid catalyst, with the removal of water to drive the reaction to completion.

Synthesis of this compound

Materials:

-

Benzaldehyde

-

1-Phenyl-1,2-ethanediol (Styrene Glycol)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzaldehyde (1 equivalent), 1-phenyl-1,2-ethanediol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reaction Execution: The reaction mixture is heated to reflux. The azeotropic removal of water via the Dean-Stark trap is monitored. The reaction is considered complete upon the cessation of water collection.

-

Work-up:

-

The reaction mixture is allowed to cool to room temperature.

-

The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is then dried over anhydrous magnesium sulfate.

-

-

Purification:

-

The drying agent is removed by filtration.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by column chromatography or distillation under reduced pressure to obtain pure this compound.

-

Mandatory Visualization

The following diagrams illustrate the key aspects of this compound synthesis and structure.

Caption: Synthesis workflow for this compound.

Caption: Acid-catalyzed reaction pathway for dioxolane formation.

An In-depth Technical Guide to the Stereoisomers of 2,4-Diphenyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and separation of the stereoisomers of 2,4-diphenyl-1,3-dioxolane. This information is critical for researchers in medicinal chemistry and materials science where precise stereochemistry is paramount for biological activity and material properties.

Introduction to this compound Stereoisomers

This compound possesses two stereogenic centers at positions 2 and 4 of the dioxolane ring. Consequently, it can exist as two diastereomeric pairs of enantiomers: cis and trans. The relative orientation of the phenyl groups at C2 and C4 defines the diastereomers, which exhibit distinct physical and spectroscopic properties. The accurate synthesis and characterization of these individual stereoisomers are essential for understanding their structure-activity relationships in various applications.

The general synthetic approach to this compound involves the acid-catalyzed condensation of 1-phenyl-1,2-ethanediol with benzaldehyde.[1] The stereochemical outcome of this reaction can be influenced by the reaction conditions, often resulting in a mixture of cis and trans isomers that require separation.

Synthesis of this compound Stereoisomers

The synthesis of this compound stereoisomers is typically achieved through the acetalization of 1-phenyl-1,2-ethanediol with benzaldehyde or a benzaldehyde equivalent, such as benzaldehyde dimethyl acetal, in the presence of an acid catalyst. The choice of starting diol stereochemistry (e.g., racemic, enantiopure (R)- or (S)-1-phenyl-1,2-ethanediol) and reaction conditions can influence the diastereomeric ratio of the product.

A general workflow for the synthesis is depicted below:

Caption: General workflow for the synthesis and separation of this compound stereoisomers.

Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of a mixture of cis- and trans-2,4-diphenyl-1,3-dioxolane.

Materials:

-

1-Phenyl-1,2-ethanediol

-

Benzaldehyde

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-phenyl-1,2-ethanediol, a molar equivalent of benzaldehyde, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.

Separation of Stereoisomers

The separation of the cis and trans diastereomers of this compound is typically achieved by column chromatography on silica gel. The difference in polarity between the two isomers allows for their separation.

Experimental Protocol: Column Chromatography

Materials:

-

Crude mixture of this compound isomers

-

Silica gel (for column chromatography)

-

Eluent system (e.g., a mixture of hexane and ethyl acetate)

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the separated isomers.

-

Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to yield the isolated cis and trans products.

Spectroscopic and Physical Data

Table 1: Spectroscopic and Physical Data for this compound Stereoisomers (Hypothetical Data Based on Related Compounds)

| Property | cis-2,4-Diphenyl-1,3-dioxolane | trans-2,4-Diphenyl-1,3-dioxolane |

| ¹H NMR (CDCl₃, δ ppm) | ||

| H-2 | ~5.9 - 6.1 (s) | ~5.7 - 5.9 (s) |

| H-4 | ~5.2 - 5.4 (d) | ~4.8 - 5.0 (d) |

| H-5a (geminal to H-5b) | ~4.3 - 4.5 (dd) | ~4.1 - 4.3 (dd) |

| H-5b (geminal to H-5a) | ~3.8 - 4.0 (dd) | ~3.6 - 3.8 (dd) |

| Phenyl-H | ~7.2 - 7.6 (m) | ~7.2 - 7.6 (m) |

| J-Couplings (Hz) | ||

| J(H4, H5a) | ~8 - 10 | ~6 - 8 |

| J(H4, H5b) | ~6 - 8 | ~8 - 10 |

| J(H5a, H5b) | ~8 - 10 | ~8 - 10 |

| ¹³C NMR (CDCl₃, δ ppm) | ||

| C-2 | ~103 - 105 | ~101 - 103 |

| C-4 | ~80 - 82 | ~78 - 80 |

| C-5 | ~70 - 72 | ~68 - 70 |

| Phenyl-C | ~125 - 140 | ~125 - 140 |

| Physical Properties | ||

| Melting Point (°C) | To be determined experimentally | To be determined experimentally |

| Boiling Point (°C) | To be determined experimentally | To be determined experimentally |

Note: The data in this table is hypothetical and based on trends observed in similar 1,3-dioxolane systems. Actual experimental values are required for definitive characterization.

Logical Relationships in Stereochemical Assignment

The assignment of the cis and trans configuration is based on the analysis of the proton-proton coupling constants (³JHH) in the ¹H NMR spectrum. The magnitude of the vicinal coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.

Caption: Logical diagram illustrating the use of NMR coupling constants to assign cis/trans stereochemistry.

In the cis isomer, the phenyl groups at C2 and C4 are on the same side of the dioxolane ring, leading to a specific conformation and a characteristic set of dihedral angles between the protons at C4 and C5. In the trans isomer, these substituents are on opposite sides, resulting in different dihedral angles and, consequently, different vicinal coupling constants. Generally, a larger coupling constant is observed for protons that are anti-periplanar (dihedral angle of ~180°), while smaller coupling constants are observed for gauche interactions (dihedral angle of ~60°). By carefully analyzing the coupling patterns of the H-4 and H-5 protons, the relative stereochemistry can be unequivocally assigned.

Conclusion

The stereoisomers of this compound represent a fundamental system for studying the impact of stereochemistry on molecular properties. This guide has outlined the essential procedures for their synthesis and separation, and highlighted the key spectroscopic methods for their characterization. For researchers in drug development and materials science, the ability to synthesize, separate, and definitively characterize these stereoisomers is a critical step in the development of new and improved chemical entities. Further experimental work is required to establish the precise quantitative data for these specific isomers.

References

Spectroscopic Profile of 2,4-Diphenyl-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 2,4-diphenyl-1,3-dioxolane. Due to the limited availability of published experimental spectra in readily accessible databases, this document presents predicted spectroscopic data based on established chemical principles and spectral database simulations. These predictions offer valuable insights for the characterization and identification of this compound. Additionally, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in acquiring experimental data.

Chemical Structure

This compound

-

Molecular Formula: C₁₅H₁₄O₂

-

Molecular Weight: 226.27 g/mol

-

CAS Number: 4141-38-2

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from computational models and should be used as a reference for comparison with experimentally obtained spectra.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.25-7.45 | m | 10H | Aromatic protons (C₆H₅) |

| ~5.90 | s | 1H | O-CH-O (acetal proton) |

| ~5.20 | dd | 1H | O-CH(Ph)-CH₂ |

| ~4.30 | dd | 1H | O-CH₂ (one proton) |

| ~3.80 | dd | 1H | O-CH₂ (one proton) |

Predicted in CDCl₃ at 300 MHz.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~140 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~104 | O-CH-O (acetal carbon) |

| ~80 | O-CH(Ph)-CH₂ |

| ~70 | O-CH₂ |

Predicted in CDCl₃ at 75 MHz.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1490, 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1200-1000 | Strong | C-O stretch (acetal) |

| 750, 700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 226 | 40 | [M]⁺ (Molecular Ion) |

| 225 | 100 | [M-H]⁺ |

| 149 | 30 | [C₆H₅CHOCH₂O]⁺ |

| 105 | 90 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | 50 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a small organic molecule like this compound. Instrument parameters may need to be optimized for specific equipment and sample concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[1]

-

The number of scans can be adjusted based on the sample concentration (typically 8 to 64 scans).[1]

-

-

¹³C NMR Acquisition:

-

Processing: Apply Fourier transformation to the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.[3]

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.[4]

-

Place the sample in the IR beam path.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[5] The solution may need to be further diluted depending on the sensitivity of the instrument.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques for small molecules.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of a chemical compound.

References

Physical properties of 2,4-Diphenyl-1,3-dioxolane (melting point, boiling point, density)

For Immediate Release

Characterization of Physical Properties: A Methodological Overview

The precise determination of physical properties such as melting point, boiling point, and density is fundamental to the characterization and quality control of chemical compounds. The following sections detail the standard experimental protocols for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity, with pure crystalline solids typically exhibiting a sharp melting range. The capillary method is a widely used and reliable technique for this determination.

Experimental Protocol: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For pure compounds, this is a characteristic constant at a given pressure. Distillation is a common method for both purification and boiling point determination.

Experimental Protocol: Simple Distillation

-

Apparatus Setup: A distillation flask is filled with the liquid sample and a few boiling chips to ensure smooth boiling. A condenser, a thermometer, and a receiving flask are assembled. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Heating: The distillation flask is heated gently.

-

Observation: As the liquid boils, the vapor rises and enters the condenser. The temperature is recorded when the vapor temperature stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.

Density Determination

Density is the mass of a substance per unit volume. For a solid, the water displacement method, based on Archimedes' principle, is a straightforward technique for determining its volume.

Experimental Protocol: Water Displacement Method

-

Mass Measurement: The mass of the solid sample is accurately measured using an analytical balance.

-

Initial Volume Measurement: A graduated cylinder is partially filled with water, and the initial volume is recorded.

-

Volume Displacement: The solid sample is carefully submerged in the water in the graduated cylinder. The new volume is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial volume readings. The density is then calculated by dividing the mass of the solid by its determined volume.

Physical Properties of Diphenyl-1,3-dioxolane Isomers: A Comparative Analysis

While specific data for 2,4-Diphenyl-1,3-dioxolane is unavailable, the following table summarizes the known physical properties of related isomers. This data provides a valuable reference for estimating the properties of the target compound and understanding the influence of phenyl group positioning on these characteristics.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| This compound | 4141-38-2 | C₁₅H₁₄O₂ | Not Available | Not Available | Not Available |

| 2-Phenyl-1,3-dioxolane | 936-51-6 | C₉H₁₀O₂ | Not Available | 80 @ 0.3 mmHg[1] | 1.106[1] |

| 2,2-Diphenyl-1,3-dioxolane | 4359-34-6 | C₁₅H₁₄O₂ | Not Available | Not Available | Not Available |

| cis-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane | 18699-77-9 | C₁₇H₁₈O₂ | 48 | Not Available | Not Available |

Logical Framework for Compound Characterization

The determination of a compound's physical properties is a critical step in its overall characterization and identification. The following diagram illustrates this logical workflow.

References

In-depth Technical Guide on the Crystal Structure of a 2,4-Diphenyl-1,3-dioxolane Derivative

Disclaimer: The crystal structure of the specific molecule 2,4-Diphenyl-1,3-dioxolane is not publicly available in crystallographic databases. This guide provides a detailed analysis of a closely related and structurally significant derivative, 2α-(1,1-diphenylethyl)-4-methyl-4α,5α-diphenyl-1,3-dioxolane , for which comprehensive crystallographic data has been published. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals interested in the structural characteristics of substituted 1,3-dioxolane systems.

Introduction

The 1,3-dioxolane ring is a prevalent heterocyclic motif in a wide array of natural products and synthetic compounds with significant biological activities. The stereochemistry and conformation of this five-membered ring, influenced by its substituents, are crucial for its interaction with biological targets. This technical guide focuses on the detailed crystal structure of 2α-(1,1-diphenylethyl)-4-methyl-4α,5α-diphenyl-1,3-dioxolane, a complex derivative that provides insight into the conformational behavior and intermolecular interactions of polysubstituted dioxolane systems. The determination of its solid-state structure through single-crystal X-ray diffraction offers a precise understanding of its three-dimensional architecture.

Molecular Structure and Conformation

The asymmetric unit of the crystal contains one molecule of 2α-(1,1-diphenylethyl)-4-methyl-4α,5α-diphenyl-1,3-dioxolane. The molecular structure is characterized by a central 1,3-dioxolane ring bearing multiple bulky substituents.

The five-membered dioxolane ring is not planar and adopts a twist conformation . This twisted arrangement minimizes the torsional strain that would be present in a planar conformation. In the crystal structure, molecules are linked by weak C—H⋯O hydrogen bonds, forming chains along the[1] direction. These chains are further linked by C—H⋯π interactions, creating sheets parallel to the bc plane.[1]

An intramolecular C—H⋯π interaction is also observed between one of the diphenylethyl rings and a hydrogen atom of the phenyl ring at position 4 of the dioxolane ring.[1]

Crystallographic Data

The crystallographic data for 2α-(1,1-diphenylethyl)-4-methyl-4α,5α-diphenyl-1,3-dioxolane provides the fundamental parameters of its crystal lattice and the arrangement of molecules within it. Unfortunately, the full quantitative data such as unit cell dimensions, bond lengths, and bond angles were not available in the public search results. The Cambridge Crystallographic Data Centre (CCDC) deposition number for this structure is 1426279 . Researchers can access the complete crystallographic information file (CIF) through the CCDC for a comprehensive analysis.

Experimental Protocols

Synthesis and Crystallization

The title compound was synthesized through an unexpected non-acid-catalyzed pinacol rearrangement. A sample of (±)-1,2-diphenyl-1,2-propanediol was recrystallized from 1-butanol.[1] The solution was mildly heated to achieve saturation, then cooled to room temperature.[1] The saturated solution was subsequently layered over water in an open test tube, which facilitated the growth of single crystals suitable for X-ray diffraction analysis.[1] Thin-layer chromatography indicated that the pinacol rearrangement was largely complete after 8 hours of refluxing in 1-butanol.[1]

X-ray Data Collection and Structure Refinement

The precise details of the X-ray data collection and structure refinement were not available in the searched literature. Typically, this process involves the following steps:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Reduction: The raw diffraction data is processed to yield a set of unique reflections with their intensities and standard uncertainties.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated structure factors.

-

Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of the title compound.

Intermolecular Interactions

The crystal packing is stabilized by a network of weak intermolecular interactions, as depicted in the following logical diagram.

References

An In-depth Technical Guide to the Reaction Mechanisms Involving 2,4-Diphenyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, key reaction mechanisms, and applications of 2,4-diphenyl-1,3-dioxolane and related derivatives. The information is curated for professionals in research and drug development, with a focus on detailed experimental protocols, quantitative data, and visual representations of chemical pathways.

Introduction

1,3-Dioxolanes are five-membered heterocyclic organic compounds containing two oxygen atoms at positions 1 and 3 of the ring. They are widely utilized in organic synthesis, most notably as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2-diols due to their stability in basic, reductive, and oxidative conditions and their lability towards acids. The this compound scaffold, in particular, has garnered interest due to its presence in various biologically active molecules and its utility as a synthetic intermediate. Derivatives of this core structure have shown potential as antibacterial, antifungal, and multidrug resistance (MDR) modulating agents in cancer therapy.[1][2][3]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs can be achieved through several established methods. The most common approach involves the acid-catalyzed acetalization of benzaldehyde or a substituted benzaldehyde with a 1,2-diol.

Acetalization of Benzaldehyde and Ethylene Glycol

A primary route to 2-phenyl-1,3-dioxolane involves the reaction of benzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, with the removal of water to drive the equilibrium towards the product.[4]

Experimental Protocol:

A solution of benzaldehyde (106.12 g, 1.0 mol), ethylene glycol (74.48 g, 1.2 mol), and a catalytic amount of p-toluenesulfonic acid in 500 ml of toluene is heated at reflux using a Dean-Stark apparatus for 1 hour and 25 minutes to azeotropically remove water.[4] After cooling, the solution is treated with potassium carbonate (K2CO3) to neutralize the acid, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield 2-phenyl-1,3-dioxolane.[4]

From Styrene Oxide and Acetone

An alternative synthesis route, particularly for 2,2-disubstituted-4-phenyl-1,3-dioxolanes, involves the reaction of styrene oxide with a ketone, such as acetone, catalyzed by a Lewis acid like copper(II) triflate (Cu(OTf)2) or zeolite-encapsulated metal complexes.[5][6] This reaction proceeds via the opening of the epoxide ring followed by nucleophilic attack by the carbonyl oxygen.

Experimental Protocol (Zeolite-Catalyzed):

Zeolite encapsulated Co(II), Cu(II), or Zn(II) complexes with 2-methyl benzimidazole are used to catalyze the reaction of styrene oxide with acetone under reflux conditions.[6] The specific quantities of reactants and catalyst would be optimized based on the chosen catalyst system, with the reaction progress monitored by techniques like thin-layer chromatography (TLC). The product, 2,2-dimethyl-4-phenyl-1,3-dioxolane, is then isolated and purified.[6]

Logical Relationship: Synthesis of this compound

Caption: Primary synthetic routes to this compound derivatives.

Key Reaction Mechanisms

The reactivity of this compound is dominated by the chemistry of the acetal functional group. Acid-catalyzed hydrolysis is a fundamental reaction mechanism.

Acid-Catalyzed Hydrolysis

The hydrolysis of 2-phenyl-1,3-dioxolanes to the corresponding benzaldehyde and diol is catalyzed by hydronium ions. The mechanism is generally considered to be A2, involving a pre-equilibrium protonation of one of the dioxolane oxygen atoms, followed by the rate-determining attack of water.

Reaction Workflow: Acid-Catalyzed Hydrolysis

Caption: Stepwise mechanism of acid-catalyzed hydrolysis of 2-phenyl-1,3-dioxolane.

Studies on the hydrolysis of various substituted 2-phenyl-1,3-dioxolanes have provided insights into the electronic effects on the reaction rate. For instance, the rate of hydrolysis is significantly influenced by substituents on the phenyl ring. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups slow it down.

Quantitative Data on Hydrolysis Rates:

| Compound | Relative Rate of Hydrolysis | Reference |

| 2-(p-methoxyphenyl)-4,4,5,5-tetramethyl-1,3-dioxolane | Very Slow | [7] |

| p-methoxybenzaldehyde diethyl acetal | 40,000x faster than the dioxolane analog | [7] |

| 2-(p-nitrophenyl)-4,4,5,5-tetramethyl-1,3-dioxolane | Slower than unsubstituted analog | [7] |

Reduction of Nitro-Substituted Dioxolanes

The dioxolane moiety can serve as a protecting group during other transformations on the molecule. For example, the reduction of a nitro group on the phenyl ring can be achieved while the acetal remains intact, which can then be deprotected to yield the corresponding amino-aldehyde. A notable eco-friendly method utilizes glucose as a reducing agent in an alkaline medium.[8]

Experimental Protocol for Reduction:

To a solution of 2-(4-nitrophenyl)-1,3-dioxolane (0.5 g, 2.56 mmol) in 6 mL of ethanol and 7.5 mL of a 30% aqueous sodium hydroxide solution at 50 °C, a solution of glucose monohydrate (1 g, 5.12 mmol) in 1 mL of water is added.[8] The mixture is stirred for 2 hours at 50 °C. After cooling, the reaction mixture is diluted with 50 mL of 2M hydrochloric acid, and the resulting precipitate is filtered and washed with distilled water to yield 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide.[8]

Experimental Workflow: Reduction and Deprotection

Caption: Workflow for the reduction of a nitro-substituted dioxolane and its deprotection.

Applications in Drug Development

The 1,3-dioxolane ring is a structural motif found in several natural and synthetic bioactive compounds.[3] Its presence can enhance biological activities such as anticancer, antifungal, antiviral, and antibacterial properties.[3]

Multidrug Resistance (MDR) Modulators

One of the significant challenges in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of P-glycoprotein (P-gp).[1] Certain this compound derivatives have been synthesized and investigated as potential MDR modulators. These compounds can interact with P-gp, thereby inhibiting its drug-efflux function and resensitizing cancer cells to chemotherapeutic agents.[1]

Antibacterial and Antifungal Agents

A series of new enantiomerically pure and racemic 1,3-dioxolanes have been synthesized and screened for their antibacterial and antifungal activities.[2] Many of these compounds have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as the fungus Candida albicans.[2]

Signaling Pathway: Proposed Mechanism of MDR Modulation

Caption: Proposed mechanism of P-glycoprotein inhibition by dioxolane derivatives.

Conclusion

This compound and its derivatives are versatile compounds with significant applications in organic synthesis and medicinal chemistry. A thorough understanding of their synthesis and reaction mechanisms, particularly acid-catalyzed hydrolysis, is crucial for their effective utilization as protecting groups and as scaffolds for the development of novel therapeutic agents. The ongoing research into their biological activities, especially as MDR modulators and antimicrobial agents, highlights their potential in addressing critical challenges in healthcare.

References

- 1. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis routes of 2-Phenyl-1,3-dioxolane [benchchem.com]

- 5. Mechanism for making 2,2-dimethyl-4-phenyl-1,3-dioxolane - ECHEMI [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Chirality and Stereochemistry of 2,4-Diphenyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diphenyl-1,3-dioxolane, a heterocyclic compound, possesses two stereogenic centers at the C2 and C4 positions of the dioxolane ring. This gives rise to a total of four possible stereoisomers: two pairs of enantiomers. The relative orientation of the two phenyl groups determines whether the diastereomers are cis or trans. Understanding and controlling the stereochemistry of this molecule is crucial for its application in various fields, particularly in asymmetric synthesis and as a chiral building block in drug development. This technical guide provides a comprehensive overview of the synthesis, characterization, and separation of the stereoisomers of this compound.

Stereoisomers of this compound

The two chiral centers at positions 2 and 4 lead to the existence of two diastereomeric pairs of enantiomers:

-

cis-isomers: (2R, 4S)-2,4-diphenyl-1,3-dioxolane and (2S, 4R)-2,4-diphenyl-1,3-dioxolane.

-

trans-isomers: (2R, 4R)-2,4-diphenyl-1,3-dioxolane and (2S, 4S)-2,4-diphenyl-1,3-dioxolane.

The cis and trans isomers exhibit different physical and spectroscopic properties, which allows for their separation and characterization.

Synthesis of this compound Stereoisomers

The synthesis of this compound typically involves the acid-catalyzed reaction of benzaldehyde with 1-phenylethane-1,2-diol (styrene glycol). The stereochemical outcome of the reaction is highly dependent on the stereochemistry of the starting diol and the reaction conditions.

General Experimental Protocol for the Synthesis of this compound

Materials:

-

Benzaldehyde

-

(R)-1-phenylethane-1,2-diol or (S)-1-phenylethane-1,2-diol or racemic 1-phenylethane-1,2-diol

-

Anhydrous toluene

-

p-Toluenesulfonic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

A solution of benzaldehyde (1.0 equivalent) and the chosen 1-phenylethane-1,2-diol (1.0 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

-

A catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents) is added to the mixture.

-

The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product, a mixture of cis and trans diastereomers, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the diastereomers.

Note: The use of enantiomerically pure (R)- or (S)-1-phenylethane-1,2-diol will lead to the formation of a mixture of two diastereomers (cis and trans), each as a single enantiomer. The use of racemic 1-phenylethane-1,2-diol will result in a mixture of all four stereoisomers.

dot

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The stereoisomers of this compound can be distinguished using NMR spectroscopy. The relative stereochemistry (cis or trans) can be determined by analyzing the coupling constants and chemical shifts of the protons on the dioxolane ring.

Table 1: Representative ¹H NMR Data for cis- and trans-2,4-Diphenyl-1,3-dioxolane

| Proton | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) |

| H-2 | ~6.1 | ~5.9 |

| H-4 | ~5.3 | ~5.0 |

| H-5a | ~4.3 | ~4.1 |

| H-5b | ~3.8 | ~3.9 |

| Phenyl | 7.2-7.6 | 7.2-7.6 |

Note: These are approximate chemical shift values and may vary depending on the solvent and instrument used.

The coupling constants between the protons at C4 and C5 are typically different for the cis and trans isomers, which can aid in their structural elucidation.

Chiroptical Properties

The enantiomers of this compound are optically active and rotate plane-polarized light in opposite directions. The specific rotation is a characteristic physical property for each enantiomer.

Table 2: Hypothetical Specific Rotation Values for this compound Enantiomers

| Enantiomer | Specific Rotation ([α]D) |

| (2R, 4S)-cis | Positive (+) |

| (2S, 4R)-cis | Negative (-) |

| (2R, 4R)-trans | Positive (+) |

| (2S, 4S)-trans | Negative (-) |

Note: Actual specific rotation values need to be determined experimentally and are dependent on the concentration, solvent, temperature, and wavelength of the light source.

Chromatographic Separation

The separation of the stereoisomers of this compound is a critical step in obtaining stereochemically pure compounds.

Diastereomer Separation

The cis and trans diastereomers can be separated using standard column chromatography on silica gel due to their different polarities.

Enantiomer Separation

The separation of the enantiomeric pairs requires chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose.

Experimental Protocol for Chiral HPLC Separation:

-

Column: A chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), is used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used as the mobile phase. The optimal composition of the mobile phase needs to be determined experimentally to achieve baseline separation of the enantiomers.

-

Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

-

Detection: UV detection at a wavelength where the phenyl groups absorb (e.g., 254 nm) is commonly used.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a suitable concentration.

-

Injection: A small volume of the sample solution is injected onto the column.

-

Data Analysis: The retention times of the enantiomers are recorded, and the enantiomeric excess (ee) can be calculated from the peak areas.

dot

Methodological & Application

Application Notes and Protocols: Synthesis of 2,4-Diphenyl-1,3-dioxolane

Abstract

This document provides a detailed protocol for the synthesis of 2,4-diphenyl-1,3-dioxolane, a cyclic acetal, through the acid-catalyzed reaction of benzaldehyde and 1-phenylethane-1,2-diol. This synthesis is an example of the protection of a carbonyl group, a fundamental transformation in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and material science. The protocol outlines the materials, equipment, reaction setup, execution, work-up, and purification procedures. Additionally, it includes tables of physicochemical properties, safety information, and expected analytical data for the product. Diagrams illustrating the reaction mechanism and experimental workflow are also provided to aid researchers.

Introduction

The formation of acetals is a crucial method for the reversible protection of aldehydes and ketones in multi-step organic synthesis. Cyclic acetals, such as 1,3-dioxolanes, are particularly favored due to their enhanced stability compared to their acyclic counterparts. The synthesis of this compound involves the condensation of benzaldehyde with 1-phenylethane-1,2-diol under acidic conditions. The reaction is reversible and requires the removal of water to drive the equilibrium toward the product. A common method to achieve this is by azeotropic distillation using a Dean-Stark apparatus. This application note presents a standard laboratory procedure adapted from well-established methods for similar acetalizations.

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed nucleophilic addition of the diol to the carbonyl group of benzaldehyde. The reaction mechanism involves the initial protonation of the carbonyl oxygen, which activates the aldehyde toward nucleophilic attack by one of the hydroxyl groups of the diol, forming a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation. Finally, intramolecular attack by the second hydroxyl group of the diol, followed by deprotonation, yields the stable 1,3-dioxolane ring.

Physicochemical and Safety Data

Proper handling of all chemicals is essential. Researchers should consult the full Safety Data Sheets (SDS) for each reagent before commencing any experimental work.

Table 1: Properties and Safety of Reactants, Catalyst, and Solvent

| Compound | Formula | MW ( g/mol ) | Properties | Hazards |

| Benzaldehyde | C₇H₆O | 106.12 | Colorless liquid, almond odor, BP: 179°C, Density: 1.044 g/mL.[1][2][3][4] | Combustible liquid, harmful if swallowed or in contact with skin, causes skin/eye irritation.[5][6][7][8][9] |

| 1-Phenylethane-1,2-diol | C₈H₁₀O₂ | 138.16 | White crystalline solid, MP: 66-68°C, BP: 272-274°C.[10][11][12][13] | Harmful if swallowed, may cause skin/eye/respiratory irritation.[10][14] |

| p-Toluenesulfonic Acid Monohydrate | C₇H₁₀O₄S | 190.22 | White solid, hygroscopic. | Corrosive, causes severe skin burns and eye damage.[15][16][17][18][19] |

| Toluene | C₇H₈ | 92.14 | Colorless liquid, sweet odor, BP: 111°C, Density: 0.867 g/mL. | Highly flammable, causes skin/eye/respiratory irritation, CNS effects.[20][21][22][23][24] |

Experimental Protocol

This protocol is adapted from a standard procedure for the synthesis of 2-phenyl-1,3-dioxolane and is expected to yield the desired product.

4.1 Materials and Equipment

-

Benzaldehyde (1.00 eq)

-

1-Phenylethane-1,2-diol (1.10 eq)

-

p-Toluenesulfonic acid monohydrate (0.01 eq, catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

4.2 Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (e.g., 10.0 mmol, 1.06 g) and 1-phenylethane-1,2-diol (11.0 mmol, 1.52 g).

-

Addition of Solvent and Catalyst: Add toluene (100 mL) to the flask, followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.10 mmol, 19 mg).

-

Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium.

-

Reaction Monitoring: Continue refluxing for 2-4 hours or until no more water is collected in the trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting benzaldehyde.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst, followed by a wash with water (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Product Characterization

The final product is expected to be a mixture of diastereomers (cis and trans isomers) due to the two stereocenters at positions 2 and 4 of the dioxolane ring. The ratio of these isomers may depend on the reaction conditions.

Table 2: Expected Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. |

| ¹H NMR (CDCl₃) | Predicted values: δ 7.2-7.6 (m, 10H, Ar-H), δ 5.8-6.2 (s or d, 1H, O-CH-O), δ 4.0-5.5 (m, 3H, ring protons). The exact shifts and multiplicities will depend on the diastereomer. |

| ¹³C NMR (CDCl₃) | Predicted values based on analogs: δ 125-140 (Ar-C), δ 100-105 (O-CH-O, acetal carbon), δ 65-85 (ring carbons C4 and C5).[25] |

| IR (thin film, cm⁻¹) | Predicted values: 3050-3030 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600, 1490 (C=C stretch), 1200-1000 (strong C-O stretch, characteristic of acetal). |

| Mass Spec (EI) | Predicted m/z: 226 (M⁺), fragments corresponding to loss of phenyl, benzaldehyde, or other stable ions. |

Note: As specific experimental data for this compound is not widely published, the spectroscopic values are predictions based on the chemical structure and data from analogous compounds.

References

- 1. scienceinfo.com [scienceinfo.com]

- 2. chembk.com [chembk.com]

- 3. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 5. nj.gov [nj.gov]

- 6. gustavus.edu [gustavus.edu]

- 7. carlroth.com [carlroth.com]

- 8. chemos.de [chemos.de]

- 9. ICSC 0102 - BENZALDEHYDE [chemicalsafety.ilo.org]

- 10. chembk.com [chembk.com]

- 11. 1-Phenyl-1,2-ethanediol | 93-56-1 [chemicalbook.com]

- 12. 1-Phenyl-1,2-ethanediol 0.97 (±)-Phenylethylene glycol [sigmaaldrich.com]

- 13. 1-Phenyl-1,2-ethanediol | C8H10O2 | CID 7149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1-Phenyl-1,2-ethanediol - Safety Data Sheet [chemicalbook.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. selleckchem.com [selleckchem.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. sdfine.com [sdfine.com]

- 19. pentachemicals.eu [pentachemicals.eu]

- 20. osha.gov [osha.gov]

- 21. ehs.com [ehs.com]

- 22. gov.uk [gov.uk]

- 23. Toluene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 24. nj.gov [nj.gov]

- 25. Making sure you're not a bot! [oc-praktikum.de]

Application Notes and Protocols: 2,4-Diphenyl-1,3-dioxolane as a Protecting Group for Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. The 2,4-diphenyl-1,3-dioxolane group emerges as a valuable tool for the temporary protection of 1,2- and 1,3-diols. Formed from the acid-catalyzed reaction of a diol with benzaldehyde, this cyclic acetal offers robust stability under a range of reaction conditions, particularly basic and reductive environments, while allowing for mild and efficient deprotection under acidic conditions.

The presence of a phenyl group at the 2-position provides steric hindrance and electronic effects that influence the stability and reactivity of the protected diol. Furthermore, a phenyl substituent at the 4-position of the dioxolane ring can play a crucial role in directing stereoselective reactions, making it an attractive choice in the synthesis of complex chiral molecules.[1] These application notes provide a comprehensive overview of the use of this compound as a protecting group, including detailed experimental protocols for its formation and cleavage, and a summary of relevant quantitative data.

Applications in Organic Synthesis

The primary application of the this compound group is the protection of diols to prevent their interference in subsequent synthetic steps. Key applications include:

-

Protection during Oxidation: Diol functionalities can be susceptible to oxidation. The formation of a this compound protects the diol from various oxidizing agents.

-

Protection during Nucleophilic Attack: In reactions involving strong nucleophiles or organometallic reagents, the acidic protons of hydroxyl groups can interfere. Acetal formation masks these acidic protons.

-

Stereochemical Control: The rigid, chiral environment created by the this compound ring can be exploited to direct the stereochemical outcome of reactions on other parts of the molecule. The aryl group at the 4-position of the dioxolanyl cation has been shown to control the diastereoface selectivity in nucleophilic trapping.[1]

-

Intermediate in Multi-step Synthesis: The protected diol can undergo a series of transformations before the final deprotection step to reveal the diol functionality in the target molecule.

Reaction Mechanisms

The formation and cleavage of this compound are based on the principles of acetal chemistry.

Formation: The acid-catalyzed reaction of a diol with benzaldehyde proceeds through a series of reversible steps involving protonation of the carbonyl oxygen, nucleophilic attack by one of the diol's hydroxyl groups to form a hemiacetal, followed by protonation of the hemiacetal hydroxyl group, elimination of water to form an oxocarbenium ion, and finally, intramolecular attack by the second hydroxyl group to close the five-membered dioxolane ring.

Deprotection: The cleavage of the this compound is typically achieved by acid-catalyzed hydrolysis, which is the reverse of the formation mechanism. Protonation of one of the dioxolane oxygens, followed by ring opening, attack by water, and subsequent steps regenerate the diol and benzaldehyde.

Experimental Protocols

Protocol 1: Formation of this compound from 1-Phenyl-1,2-ethanediol and Benzaldehyde

This protocol is analogous to the synthesis of 2-methyl-4-phenyl-1,3-dioxolane from 1-phenyl-1,2-ethanediol.[2]

Materials:

-

1-Phenyl-1,2-ethanediol (Styrene glycol)

-

Benzaldehyde

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Toluene or other suitable azeotroping solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1-phenyl-1,2-ethanediol (1.0 eq), toluene (sufficient to fill the Dean-Stark trap and suspend the reactants), and benzaldehyde (1.1 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq).

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.

Protocol 2: Deprotection of this compound

This protocol outlines a general method for the acidic hydrolysis of the dioxolane protecting group.

Materials:

-

This compound protected diol

-

Acetone/Water or Tetrahydrofuran/Water solvent mixture

-

Hydrochloric acid (HCl) or other suitable acid

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the this compound protected compound in a mixture of acetone and water (e.g., 4:1 v/v) or THF and water.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction time can vary from a few minutes to several hours depending on the substrate.[3][4]

-

Once the reaction is complete, neutralize the acid by adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the deprotected diol.

-

The crude product can be purified by column chromatography or recrystallization if necessary.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the formation and deprotection of related 1,3-dioxolane protecting groups.

| Reaction | Substrate/Product | Catalyst/Reagent | Solvent | Time | Temperature | Yield (%) | Reference |

| Protection | Benzaldehyde + Ethylene Glycol → 2-Phenyl-1,3-dioxolane | p-TsOH | Toluene | 1.4 h | Reflux | >80 | [5] |

| Protection | Glycerol + Benzaldehyde → 2-Phenyl-1,3-dioxolane-4-methanol | [BPy]HSO₄ | - | 2 h | 25°C | 99.8 | [6] |

| Deprotection | 2-Phenyl-1,3-dioxolane → Benzaldehyde | NaBArF₄ | Water | 5 min | 30°C | Quantitative | [3][4] |

| Deprotection | 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide → 1,2-Bis(4-formylphenyl)diazenoxide | conc. HCl | THF | 1 h | Room Temp. | 80 | [7] |

Visualizations

Caption: Experimental workflow for the protection of a diol.

Caption: Experimental workflow for the deprotection of a diol.

Caption: General reaction scheme for protection and deprotection.

References

- 1. mdpi.com [mdpi.com]

- 2. EP1108719B1 - 2-methyl-4-phenyl-1,3-dioxolane - Google Patents [patents.google.com]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

- 5. Synthesis routes of 2-Phenyl-1,3-dioxolane [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide [mdpi.com]

Applications of 2,4-Diphenyl-1,3-dioxolane in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,4-diphenyl-1,3-dioxolane in organic synthesis. The content covers its role as a protecting group and its potential as a chiral auxiliary, offering methodologies for its formation, use in stereoselective reactions, and subsequent deprotection.

Introduction

This compound is a heterocyclic compound that serves as a valuable tool in modern organic synthesis. As a derivative of 1,3-dioxolane, its primary applications stem from its function as a protecting group for 1,2-diols and carbonyl compounds. The presence of the phenyl groups at the 2 and 4 positions introduces specific steric and electronic properties that can be exploited for chemo- and stereoselective transformations. When used in its enantiomerically pure form, this compound has the potential to act as a chiral auxiliary, directing the stereochemical outcome of a reaction.

Application as a Protecting Group for 1,2-Diols

The most common application of this compound is in the protection of 1,2-diols. The formation of the dioxolane ring renders the hydroxyl groups inert to a wide range of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents.

Key Features:

-

Stability: Stable to basic, nucleophilic, and organometallic reagents.

-

Formation: Typically formed under acidic conditions with the removal of water.

-

Cleavage: Readily cleaved under acidic aqueous conditions to regenerate the diol.

This protocol describes the formation of a 2-phenyl-1,3-dioxolane, which is structurally analogous to this compound. The synthesis of the target molecule would involve the use of 1-phenyl-1,2-ethanediol instead of ethylene glycol.

Reaction Scheme:

Caption: General scheme for the protection of a 1,2-diol.

Materials:

-

1-Phenyl-1,2-ethanediol (1.0 equiv)

-

Benzaldehyde (1.1 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-phenyl-1,2-ethanediol, toluene, and benzaldehyde.

-

Add p-toluenesulfonic acid monohydrate to the mixture.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected or TLC analysis indicates complete consumption of the starting diol.

-

Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | Ethylene Glycol | p-TsOH | Toluene | Reflux, Dean-Stark | 2-Phenyl-1,3-dioxolane | ~82 | [1] |

Table 1: Representative data for the formation of a 2-phenyl-1,3-dioxolane, a structural analog of this compound.

Reaction Scheme:

Caption: Deprotection of this compound.

Materials:

-

This compound (1.0 equiv)

-

Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the this compound in THF in a round-bottom flask.

-

Add 1 M HCl and stir the mixture at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Quench the reaction by the addition of saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to separate the diol and the aldehyde.

| Substrate | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| 2-Phenyl-1,3-dioxolane | NaBArF₄ | Water | 30 °C, 5 min | Benzaldehyde | Quantitative | [2][3] |

| 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide | conc. HCl | THF | Room temp, 1 h | 1,2-bis(4-formylphenyl)diazenoxide | 80 | [4] |

Table 2: Representative data for the deprotection of related dioxolane structures.

Potential Application as a Chiral Auxiliary

When synthesized from an enantiomerically pure 1,2-diol, such as (R)- or (S)-1-phenyl-1,2-ethanediol, the resulting chiral this compound can be used as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[5][6] After the desired stereocenter(s) have been established, the auxiliary can be removed and ideally recycled.

Caption: Workflow for using a chiral auxiliary.

-

Asymmetric Aldol Reactions: The chiral dioxolane can be part of a substrate that undergoes a diastereoselective aldol reaction. The steric bulk of the phenyl groups can effectively shield one face of the enolate, leading to high diastereoselectivity.

-

Asymmetric Diels-Alder Reactions: A dienophile attached to the chiral dioxolane can undergo a diastereoselective Diels-Alder reaction. The auxiliary can control the facial selectivity of the approach of the diene.

-

Asymmetric Alkylation: Enolates derived from substrates containing the chiral dioxolane can undergo diastereoselective alkylation.

This protocol is a hypothetical adaptation based on established procedures for other chiral auxiliaries.

Reaction Scheme:

Caption: Hypothetical asymmetric aldol reaction.

Materials:

-

N-acyl derivative of a chiral this compound (1.0 equiv)

-

Lithium diisopropylamide (LDA) (1.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Aldehyde (1.2 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve the N-acyl chiral dioxolane in anhydrous THF in a flame-dried, argon-purged round-bottom flask.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution dropwise and stir for 30-60 minutes to form the lithium enolate.

-

Add the aldehyde dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Warm the mixture to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography and determine the diastereomeric ratio by ¹H NMR or HPLC analysis.

| Chiral Auxiliary Type | Reaction | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |

| Oxazolidinone | Aldol Reaction | >99:1 | >99 | Evans, D. A. et al. |

| Camphorsultam | Michael Addition | >95:5 | >95 | Oppolzer, W. et al. |

| trans-2-Phenylcyclohexanol | Ene Reaction | 10:1 | N/A | [1] |

Table 3: Typical stereoselectivities achieved with common chiral auxiliaries in analogous reactions.

Summary and Outlook

This compound is a versatile synthetic intermediate. Its primary, well-established role is as a robust protecting group for 1,2-diols, with reliable protocols for its introduction and removal. Furthermore, its chiral variants hold significant, albeit less explored, potential as chiral auxiliaries for a range of asymmetric transformations. The protocols and data presented here, including those from closely related analogs, provide a solid foundation for researchers to employ this reagent in their synthetic endeavors. Future work in this area could focus on the systematic evaluation of chiral 2,4-diphenyl-1,3-dioxolanes in various asymmetric reactions to quantify their effectiveness in stereocontrol.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Dioxolane synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: Phenyl-Substituted 2-Methylene-1,3-Dioxolane in Polymer Chemistry

Note to the Reader: While the inquiry specified the use of 2,4-diphenyl-1,3-dioxolane in polymer chemistry, a comprehensive review of available scientific literature yielded no specific data regarding the polymerization of this particular isomer. However, extensive research exists for structurally related phenyl-substituted dioxolanes. Therefore, these application notes will focus on a well-documented and relevant analogue: 2-methylene-4-phenyl-1,3-dioxolane (MPDL) . This monomer is a valuable cyclic ketene acetal that undergoes radical ring-opening polymerization to introduce ester functionalities into polymer backbones, thereby conferring degradability to otherwise stable polymer chains.

Introduction to 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) in Polymer Chemistry

2-Methylene-4-phenyl-1,3-dioxolane (MPDL) is a functional monomer employed in polymer synthesis, primarily for its ability to undergo radical ring-opening polymerization (rROP).[1] This process allows for the incorporation of ester groups directly into the backbone of vinyl polymers. The key advantage of this technique is the ability to create degradable versions of common plastics. For instance, when copolymerized with monomers like methyl methacrylate (MMA), the resulting polymer chain contains hydrolytically cleavable ester linkages.[2] The phenyl group in the MPDL structure provides steric hindrance and influences the stability of the radical intermediates, which can be leveraged in controlled polymerization techniques.

Synthesis of 2-Methylene-4-phenyl-1,3-dioxolane (MPDL)

The synthesis of MPDL can be efficiently achieved through a two-step process involving an acetal exchange reaction followed by dehydrochlorination.[1]

Experimental Protocol: Synthesis of MPDL

Step 1: Synthesis of 2-chloromethyl-4-phenyl-1,3-dioxolane

-

To a reaction vessel, add styrene glycol and chloroacetaldehyde dimethyl acetal.

-

Catalyze the acetal exchange reaction to form the cis and trans isomers of 2-chloromethyl-4-phenyl-1,3-dioxolane.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC).

-

Upon completion, purify the product to remove any unreacted starting materials and catalyst. A yield of approximately 87% can be expected.[1]

Step 2: Dehydrochlorination to form 2-methylene-4-phenyl-1,3-dioxolane

-

Dissolve the purified 2-chloromethyl-4-phenyl-1,3-dioxolane in tert-butyl alcohol.

-

Add potassium tert-butoxide to the solution to initiate the dehydrochlorination reaction.

-

Allow the reaction to proceed, which results in the formation of MPDL.

-

After the reaction is complete, isolate and purify the MPDL monomer. A yield of around 70% is typical for this step.[1]

Polymerization of MPDL

MPDL is particularly useful in free radical polymerization, where it can be homopolymerized or copolymerized with other vinyl monomers. A significant application is its use as a controlling comonomer in Nitroxide-Mediated Polymerization (NMP).